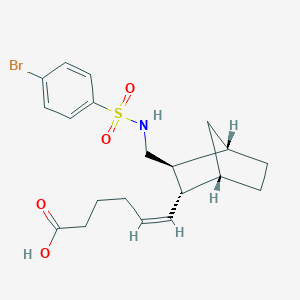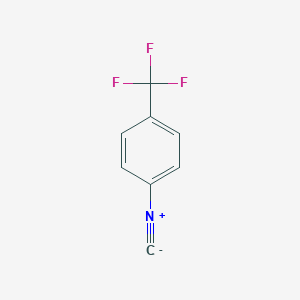
1-Isocyano-4-(trifluoromethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 1,3-bis(isocyanatomethyl)benzene, involves the reaction of m-xylylenediamine with bis(trichloromethyl)carbonate, suggesting a potential non-phosgene route for isocyanate synthesis that could be applicable to the synthesis of "1-Isocyano-4-(trifluoromethyl)benzene" . This method offers a safer and more environmentally friendly alternative to traditional phosgene-based processes.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Isocyano-4-(trifluoromethyl)benzene" can be quite complex, as seen in the case of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, which was determined by X-ray crystallography . The presence of substituents like trifluoromethyl groups can influence the overall molecular geometry and stability.
Chemical Reactions Analysis
The reactivity of isocyanate and cyano groups in the context of complexation reactions is highlighted in the synthesis of a dinuclear palladium complex from a diselenete compound containing cyano groups . This suggests that "1-Isocyano-4-(trifluoromethyl)benzene" could potentially participate in coordination chemistry due to the presence of the isocyano functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with cyano and isocyanate groups can be influenced by their molecular structure. For example, the presence of cyano groups can affect the electronic properties and stability of a molecule, as seen in the case of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, which exhibit interesting optical properties . Similarly, the trifluoromethyl group is known to impart unique chemical and physical properties due to its electronegativity and size.
Aplicaciones Científicas De Investigación
1. Synthesis Optimization and Applications
1,3-Bis(isocyanatomethyl)benzene, closely related to 1-Isocyano-4-(trifluoromethyl)benzene, is an isocyanate known for high-quality performance, excellent yellowing resistance, and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The synthesis optimization of 1,3-Bis(isocyanatomethyl)benzene from m-xylylenediamine and bis(trichloromethyl) Carbonate has been extensively studied, focusing on factors like molar ratio, reaction temperature, and reaction time. Optimal conditions have been identified, and the reaction mechanism and key steps have been deeply analyzed (Dong Jianxun et al., 2018).
2. Structural and Electronic Properties
Studies on the valence isomers of aromatic compounds, including benzene derivatives, have shown that photoreactions of perfluoroalkylated aromatic compounds afford valence-bond isomers in high yields. These isomers, featuring trifluoromethyl groups, are very stable and useful for synthesizing highly strained compounds (Yoshiro Kobayashi & Itsumaro Kumadaki, 1984).
3. Photophysical Processes in Gas Phase
Research on the photochemistry of fluoro(trifluoromethyl)benzenes in the gas phase has revealed significant insights into fluorescence yields and radiative lifetimes of various isomers, including 1-fluoro-3-(trifluoromethyl)benzene. This research aids in understanding the behavior of these compounds under different light wavelengths (K. Al-ani, 1973).
4. Synthesis of Polycyclic and Heterocyclic Compounds
The synthesis of various polycyclic and heterocyclic compounds, such as 1,2-dialkyl-5-trifluoromethylbenzimidazoles, has been explored starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This methodology offers advantages like modular lipophilicity, easy work-up, high yield, and the use of microwave-assisted reactions (Diana Vargas-Oviedo et al., 2017).
Safety And Hazards
1-Isocyano-4-(trifluoromethyl)benzene is classified as having acute toxicity - oral and dermal, skin irritation, eye irritation, and specific target organ toxicity – single exposure . It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
1-isocyano-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHAMDFHFAQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374783 | |
| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-4-(trifluoromethyl)benzene | |
CAS RN |
139032-23-8 | |
| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)phenyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



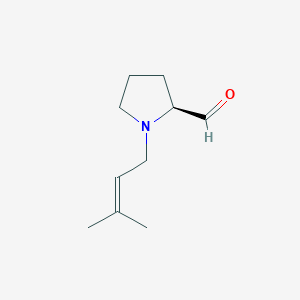
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
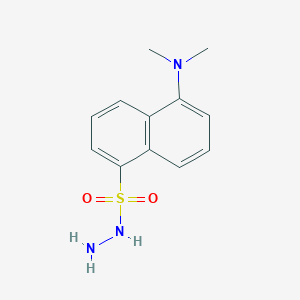
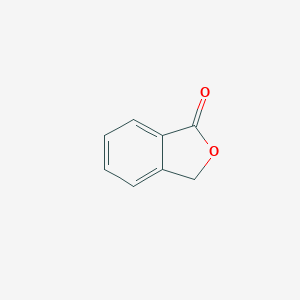
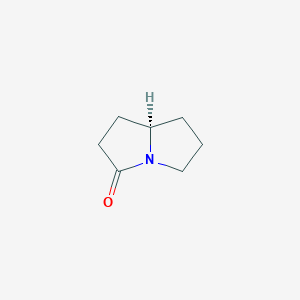
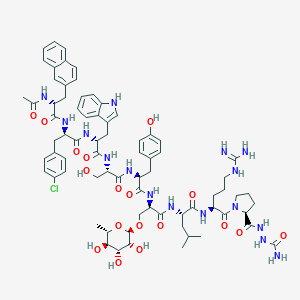
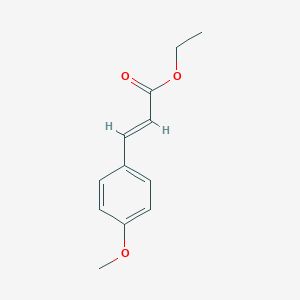
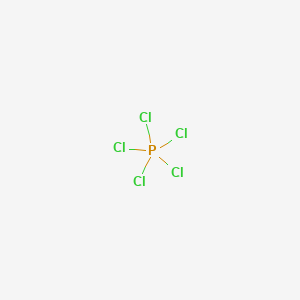
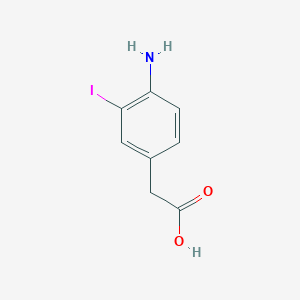
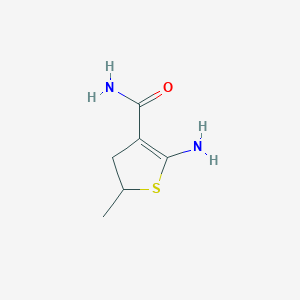
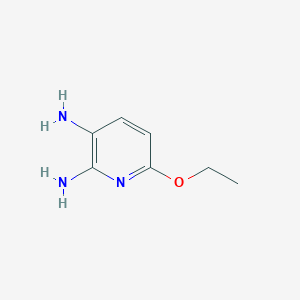
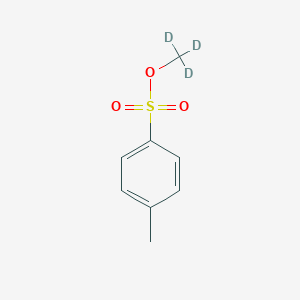
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
